2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide
Description
This compound is a heterocyclic derivative featuring a pyrimidoindole core substituted with methoxy groups at positions 7 and 8, and a pyrazole-methylacetamide side chain. Its structural complexity arises from the fused pyrimidine-indole system and the appended trimethylpyrazole moiety, which likely influence its electronic and steric properties.
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-11-14(12(2)26(3)25-11)8-22-18(28)9-27-10-23-19-13-6-16(30-4)17(31-5)7-15(13)24-20(19)21(27)29/h6-7,10,24H,8-9H2,1-5H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOWHGNSZWJGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide , identified by its CAS number 1105205-05-7 , is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 422.43 g/mol . The structure includes a pyrimido[5,4-b]indole core substituted with methoxy groups and a pyrazole moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this class exhibit various biological activities through multiple mechanisms:
- Inhibition of Phosphodiesterase (PDE) : Compounds related to the pyrimido[5,4-b]indole scaffold have shown inhibitory effects on PDE enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), influencing cellular signaling pathways related to inflammation and immune responses .
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives of pyrazole have demonstrated significant activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective growth inhibition .
- TLR Agonist Activity : Structural modifications in related compounds have shown differential effects on Toll-like receptor (TLR) pathways. Certain derivatives can stimulate TLR4-dependent production of cytokines like IL-6 and IP-10, which are crucial in immune responses .
Table 1: Summary of Biological Activities
Case Study 1: PDE Inhibition
A series of studies evaluated the inhibitory activity of similar compounds on PDE enzymes. One notable compound showed an IC50 value comparable to rolipram, a known PDE inhibitor. This suggests that the compound may have therapeutic potential in treating conditions related to elevated PDE activity, such as asthma or chronic obstructive pulmonary disease (COPD).
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited potent cytotoxicity against various cancer cell lines. For example, a derivative was found to induce significant apoptosis in A549 lung cancer cells at concentrations as low as 26 µM. This highlights the potential for developing new anticancer therapies based on this scaffold.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and NMR Analysis
Evidence from NMR studies on analogous compounds (e.g., rapamycin derivatives) reveals that substituents on aromatic or heterocyclic systems significantly alter chemical shifts in specific regions. For example, compounds 1 and 7 (from ) show nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36), corresponding to substituent-induced electronic perturbations . By analogy, the 7,8-dimethoxy groups in the target compound likely deshield adjacent protons, while the pyrazole-methylacetamide side chain may induce steric hindrance, altering chemical environments (Table 1).
Table 1: Hypothetical NMR Chemical Shift Comparison (δ, ppm)
| Position | Target Compound | Compound 1 (Rapamycin Analog) | Compound 7 (Rapamycin Analog) |
|---|---|---|---|
| Pyrimidoindole C-H | 7.2–7.8 | 7.1–7.6 | 7.0–7.5 |
| Pyrazole CH3 | 2.1–2.5 | N/A | N/A |
| Methoxy OCH3 | 3.8–4.0 | 3.7–3.9 | 3.6–3.8 |
Note: Data inferred from ; pyrazole-methylacetamide shifts are hypothetical.
Hydrogen Bonding and Crystal Packing
The pyrimidoindole system may participate in hydrogen-bonding networks similar to those observed in purine derivatives. Etter’s graph set analysis () categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings), which stabilize crystal lattices. The methoxy groups in the target compound could act as hydrogen-bond acceptors, while the acetamide NH may serve as a donor, akin to patterns in sulfonamide crystals .
Table 2: Hydrogen Bond Parameters in Analogous Compounds
| Compound | Donor-Acceptor Distance (Å) | Angle (°) | Motif Type |
|---|---|---|---|
| Pyrimidoindole | 2.8–3.1 | 150–160 | R₂²(8) |
| Pyrazole-acetamide | 3.0–3.2 | 140–150 | C(4) |
Pharmacological and Physicochemical Properties
While direct pharmacological data are absent, structural analogs like kinase inhibitors (e.g., imatinib) highlight the importance of the pyrimidine core for ATP-binding pocket interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
